2-(3,5-Dimethylphenyl)ethanethiol
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Overview
Description
2-(3,5-Dimethylphenyl)ethanethiol is an organic compound with the molecular formula C10H14S. It is a thiol, characterized by the presence of a sulfur atom bonded to a hydrogen atom (-SH group). This compound is known for its distinct odor and is used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(3,5-Dimethylphenyl)ethanethiol can be synthesized through several methods. One common approach involves the reaction of 3,5-dimethylbenzyl chloride with sodium hydrosulfide in the presence of a suitable solvent. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to slightly elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger quantities of reactants, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethylphenyl)ethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides are formed.
Reduction: The corresponding hydrocarbon is formed.
Substitution: Various substituted products depending on the reagents used.
Scientific Research Applications
2-(3,5-Dimethylphenyl)ethanethiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activities.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of various chemical products.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethylphenyl)ethanethiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with various biomolecules, affecting their function. This interaction can lead to changes in cellular pathways and biological activities.
Comparison with Similar Compounds
Similar Compounds
Ethanethiol: A simpler thiol with a similar structure but without the aromatic ring.
1-Butanethiol: Another thiol with a longer carbon chain.
2-Phenylethanethiol: Similar structure but with a phenyl group instead of the 3,5-dimethylphenyl group.
Uniqueness
2-(3,5-Dimethylphenyl)ethanethiol is unique due to the presence of the 3,5-dimethylphenyl group, which imparts distinct chemical properties and reactivity compared to other thiols. This uniqueness makes it valuable in specific chemical and industrial applications.
Biological Activity
2-(3,5-Dimethylphenyl)ethanethiol, with the molecular formula C10H14S, is an organic compound characterized by a thiol (-SH) functional group. This compound is notable for its distinct odor and is utilized in various chemical applications, including organic synthesis and biological research. Its unique structure, featuring a 3,5-dimethylphenyl group, enhances its reactivity and potential biological activities.
The biological activity of this compound primarily stems from its thiol group, which can form covalent bonds with biomolecules such as proteins and nucleic acids. This interaction can influence various cellular pathways, potentially altering cellular functions and leading to observable biological effects.
Cytotoxicity Studies
Recent studies have investigated the cytotoxic effects of this compound on different cancer cell lines. For instance, in vitro assays have shown that this compound exhibits significant cytotoxicity against glioma cells, suggesting its potential as an anti-cancer agent.
Table 1: Cytotoxic Effects of this compound
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
C6 Glioma | 7.5 | Induction of apoptosis |
L929 Fibroblast | >100 | Minimal cytotoxicity |
Case Studies
- Cytotoxicity in Glioma Cells : A study demonstrated that this compound induced apoptosis in C6 glioma cells at concentrations as low as 7.5 µM. Flow cytometry analysis revealed that the compound caused cell cycle arrest and subsequent apoptosis, indicating its potential therapeutic role in glioma treatment .
- Selectivity for Cancer Cells : In contrast to its effects on cancer cells, this compound exhibited minimal cytotoxicity towards normal L929 fibroblast cells at concentrations exceeding 100 µM. This selectivity suggests that the compound could be developed further as a targeted cancer therapy with reduced side effects.
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Nucleophilic Substitution : One common method involves reacting 3,5-dimethylbenzyl chloride with sodium hydrosulfide under mild conditions.
- Continuous Flow Reactors : In industrial applications, continuous flow reactors are employed to enhance yield and purity by allowing better control over reaction conditions.
- Molecular Weight : 166.29 g/mol
- InChI Key : NBOFTORRZVRZAD-UHFFFAOYSA-N
Comparison with Related Compounds
To understand the uniqueness of this compound, it is essential to compare it with similar thiols:
Compound | Structure Type | Notable Features |
---|---|---|
Ethanethiol | Simple thiol | Basic structure without aromatic substitution |
1-Butanethiol | Aliphatic thiol | Longer carbon chain |
2-Phenylethanethiol | Aromatic thiol | Contains a phenyl group |
The presence of the 3,5-dimethylphenyl group in this compound contributes to its distinct chemical properties and biological activities compared to these related compounds.
Properties
IUPAC Name |
2-(3,5-dimethylphenyl)ethanethiol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14S/c1-8-5-9(2)7-10(6-8)3-4-11/h5-7,11H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBOFTORRZVRZAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CCS)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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